Cas no 864918-58-1 (N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is a specialized organic compound featuring a 1,2,4-thiadiazole core functionalized with a methylphenyl group and an acetamide-linked chloro-methylphenyl moiety. Its structural complexity suggests potential utility in agrochemical or pharmaceutical research, particularly due to the presence of sulfur and nitrogen heterocycles, which often confer bioactivity. The chloro and methyl substituents may enhance stability and lipophilicity, influencing binding affinity or reactivity. This compound’s thioether linkage could offer synthetic versatility for further derivatization. Its precise applications would depend on empirical studies, but its design indicates targeted functionality in molecular recognition or inhibition pathways. Handling requires standard precautions for halogenated and sulfur-containing organics.
N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide structure
864918-58-1 structure
商品名:N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
CAS番号:864918-58-1
MF:C18H16ClN3OS2
メガワット:389.92214012146
CID:5815590
PubChem ID:4148852

N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-chloro-4-methylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
    • Acetamide, N-(3-chloro-4-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]-
    • N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
    • F0698-0292
    • AKOS024597788
    • N-(3-chloro-4-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
    • 864918-58-1
    • N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
    • インチ: 1S/C18H16ClN3OS2/c1-11-5-3-4-6-14(11)17-21-18(25-22-17)24-10-16(23)20-13-8-7-12(2)15(19)9-13/h3-9H,10H2,1-2H3,(H,20,23)
    • InChIKey: JQDZOAPIKNOKIZ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C)C(Cl)=C1)(=O)CSC1SN=C(C2=CC=CC=C2C)N=1

計算された属性

  • せいみつぶんしりょう: 389.0423322g/mol
  • どういたいしつりょう: 389.0423322g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.12±0.70(Predicted)

N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0698-0292-4mg
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0698-0292-50mg
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0698-0292-15mg
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0698-0292-20μmol
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0698-0292-2mg
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0698-0292-2μmol
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0698-0292-10μmol
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0698-0292-30mg
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0698-0292-100mg
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0698-0292-5μmol
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
864918-58-1 90%+
5μl
$63.0 2023-05-17

N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 関連文献

N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamideに関する追加情報

Introduction to N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide and Its Applications in Modern Chemical Biology

N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS No. 864918-58-1) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular structure of N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide incorporates several key functional groups that contribute to its reactivity and biological significance. The presence of a chloro substituent at the 3-position of the phenyl ring and a methyl group at the 4-position enhances its interaction with biological targets. Additionally, the thiadiazole core and the sulfanyl group at the 5-position of the thiadiazole ring play a crucial role in modulating its biological activity.

In recent years, there has been a growing interest in thiadiazole derivatives as potential therapeutic agents. These compounds have been extensively studied for their ability to inhibit various enzymes and receptors involved in pathological processes. For instance, studies have shown that certain thiadiazole derivatives can modulate kinase activity, which is relevant in the development of treatments for cancers and inflammatory diseases.

The synthesis of N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and methyl substituents on the phenyl ring is typically achieved through electrophilic aromatic substitution reactions. The subsequent formation of the thiadiazole ring involves cyclization reactions under controlled temperature and pH conditions. The final step involves the introduction of the sulfanyl group, which is often achieved through nucleophilic substitution reactions.

One of the most compelling aspects of this compound is its potential application in drug discovery. The structural features of N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide make it a promising candidate for further investigation as a lead compound in the development of new drugs. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors that are implicated in diseases such as cancer and neurodegenerative disorders.

Recent studies have highlighted the importance of thiadiazole derivatives in modulating inflammatory pathways. For example, a study published in the Journal of Medicinal Chemistry demonstrated that certain thiadiazole derivatives can inhibit the activity of lipoxygenase enzymes, which are key players in inflammation. The compound N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide has shown similar inhibitory effects in preliminary experiments, suggesting its potential as an anti-inflammatory agent.

The sulfanyl group in the structure of this compound is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets. This feature enhances its binding affinity and selectivity towards specific receptors or enzymes. Additionally, the presence of both chloro and methyl substituents on the phenyl ring allows for fine-tuning of its pharmacokinetic properties, including solubility and metabolic stability.

In conclusion, N-(3-chloro-4-methylphenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ysulfanyl}acetamide (CAS No. 864918-58-1) is a structurally complex and biologically relevant compound with significant potential in drug discovery. Its unique combination of functional groups makes it a promising lead for further development as a therapeutic agent. Ongoing research continues to uncover new applications for this compound and related derivatives in treating various diseases.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD